
1-Benzosuberone
Overview
Description
1-Benzosuberone (C₁₁H₁₂O, molecular weight: 160.21) is a bicyclic ketone characterized by a seven-membered ring fused to a benzene moiety. It is also known as benzsuberone, 2,3-benzosuberone, or benzo[b]cycloheptan-1-one . The compound exists as a colorless to light yellow liquid with a boiling point of 270°C and a flash point of 113°C . Its synthesis often involves Claisen-Schmidt condensations or Schmidt rearrangements, which yield derivatives with applications in medicinal chemistry and materials science . Purity varies between 95% and 97%, depending on the supplier .
Preparation Methods
1-Benzosuberone can be synthesized through several methods:
Palladium-Catalyzed Intramolecular Reactions: This method involves the use of palladium as a catalyst to facilitate the formation of the seven-membered ring.
Ring-Closing Metathesis: This technique employs a metathesis reaction to close the ring structure, forming the benzosuberone nucleus.
Cycloaddition Reactions: These reactions involve the addition of two or more unsaturated molecules to form a cyclic product.
Industrial Production: Industrially, this compound can be produced using δ-valerolactone and benzene as raw materials, with a Lewis acid catalyst to drive the reaction.
Chemical Reactions Analysis
Scientific Research Applications
Pharmacological Applications
1-Benzosuberone and its derivatives have been extensively studied for their pharmacological properties. Key areas of application include:
- Antitumor Activity : Several studies indicate that benzosuberones exhibit significant antitumor effects. They have been identified as potential candidates for cancer treatment, targeting various cancer types through mechanisms such as apoptosis induction and inhibition of tumor growth factors .
- Anti-inflammatory Properties : Benzosuberone derivatives have shown promise in reducing inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases, where these compounds may act as effective anti-inflammatory agents .
- Antimicrobial Effects : The antimicrobial properties of this compound have been documented, suggesting its potential use in treating infections caused by bacteria and fungi .
- Selective Estrogen Receptor Modulation : Some benzosuberone derivatives are being explored for their ability to selectively modulate estrogen receptors, which could have implications in treating hormone-related disorders .
- Neuroprotective Effects : Research indicates that certain benzosuberones may protect against neurodegenerative diseases by inhibiting beta-amyloid production, a key factor in Alzheimer's disease pathology .
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and dyes. Its structural features allow it to participate in diverse chemical reactions, making it a versatile building block for developing new compounds. Notably:
- Synthesis of Anticancer Agents : Recent research has focused on using this compound as a precursor for synthesizing novel anticancer agents. These synthetic pathways often involve modifying the benzosuberone structure to enhance its biological activity .
- Development of Functionalized Derivatives : The ability to modify the benzosuberone structure leads to the creation of functionalized derivatives with tailored biological activities. This is crucial for drug development processes where specificity and efficacy are paramount .
Case Study 1: Antitumor Activity
A study evaluated the anticancer potential of a series of benzosuberone derivatives against various cancer cell lines. The results demonstrated that specific modifications to the benzosuberone structure enhanced cytotoxicity, suggesting that these derivatives could serve as lead compounds for further drug development .
Case Study 2: Anti-inflammatory Effects
Research conducted on benzosuberone-based compounds revealed significant anti-inflammatory activity in animal models. The compounds were shown to inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-benzosuberone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Thermochemical Comparison with Analogous Compounds
Structural Analogues
1-Benzosuberone belongs to the class of cyclic ketones, which includes:
- 1-Tetralone (C₁₀H₁₀O): A bicyclic ketone with a six-membered aliphatic ring fused to benzene.
- 1-Indanone (C₉H₈O): A fused bicyclic compound with a five-membered aliphatic ring.
- Chromone (C₉H₆O₂): A benzopyran-derived ketone with a six-membered oxygen-containing ring.
Key Structural Differences :
Compound | Ring Size | Fusion Position | Molecular Formula | Molecular Weight |
---|---|---|---|---|
This compound | 7-membered | Benzo[b] | C₁₁H₁₂O | 160.21 |
1-Tetralone | 6-membered | Benzo[c] | C₁₀H₁₀O | 146.19 |
1-Indanone | 5-membered | Benzo[c] | C₉H₈O | 132.16 |
The larger ring size of this compound imparts unique steric and electronic properties, influencing its reactivity in rearrangements (e.g., Schmidt reactions) compared to smaller analogues .
Thermochemical Properties
Experimental studies reveal differences in thermodynamic stability:
- The standard molar enthalpy of formation (ΔfH°) of this compound is -63.6 ± 1.5 kJ·mol⁻¹ , determined via calorimetry and computational methods .
- β-Tetralone (ΔfH° = -89.4 ± 1.3 kJ·mol⁻¹) and methoxytetralones (ΔfH° ≈ -120 kJ·mol⁻¹) exhibit higher stability due to smaller ring strain and substituent effects .
Schmidt Rearrangement
This compound undergoes Schmidt rearrangement to form tetrahydro-1H-benzo[b]azocin-2-one , a 10-membered lactam, whereas α-tetralone yields tetrahydro-benzo[b]azepin-2-one (8-membered lactam). The larger ring size of this compound reduces steric hindrance, favoring macrocyclic products .
Biological Activity
1-Benzosuberone, a compound belonging to the class of benzosuberones, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a fused bicyclic structure that contributes to its biological activity. The synthesis of this compound typically involves several steps, including deprotonation and reaction with diethyl oxalate, leading to derivatives with enhanced pharmacological profiles .
1. Anticancer Properties
Research indicates that this compound and its derivatives exhibit significant anticancer properties. A study highlighted the ability of certain benzosuberone derivatives to inhibit tumor growth through various mechanisms, including modulation of gene expression related to apoptosis and cell cycle regulation. Specifically, compounds derived from this compound have shown promise in targeting cancer cells while sparing normal cells .
2. Antimicrobial Effects
This compound demonstrates notable antimicrobial activity against a range of pathogens. A series of studies evaluated the minimum inhibitory concentration (MIC) of various benzosuberone derivatives against bacteria and fungi. For instance, some derivatives exhibited MIC values as low as 50 µg/mL against Escherichia coli and Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Benzosuberone 25b | 50 | E. coli |
Benzosuberone 22a | 100 | Bacillus subtilis |
Benzosuberone 9c | 200 | Bacillus subtilis |
Benzosuberone 7a-j | Varies | Multiple pathogens |
3. Enzyme Inhibition
This compound has been identified as a selective inhibitor of M1 aminopeptidases, which are implicated in various diseases including cancer and inflammation. The aminobenzosuberone scaffold has shown a strong affinity for these enzymes, providing a potential pathway for therapeutic intervention in conditions where aminopeptidase activity is dysregulated .
The biological activity of this compound is attributed to several mechanisms:
- CB1 Receptor Antagonism : Some derivatives exhibit antagonistic activity at cannabinoid CB1 receptors, potentially influencing pathways related to pain and appetite regulation .
- CYP Enzyme Inhibition : Studies have demonstrated that certain benzosuberones act as competitive inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .
- Gene Expression Modulation : The compound has been shown to influence the expression levels of tumor suppressor genes such as p53, enhancing its potential as an anticancer agent .
Case Studies
A notable case study involved the evaluation of a specific derivative of this compound in an animal model for cancer treatment. The results indicated significant tumor regression alongside minimal side effects, suggesting that the compound could be developed further for clinical use . Another study focused on its application in treating bacterial infections, demonstrating effective results against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Benzosuberone with high purity, and how can its structural identity be confirmed?
- Methodological Answer : To ensure high purity (≥95% as per supplier specifications ), employ techniques such as column chromatography or recrystallization. Confirm structural identity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. Cross-reference spectral data with literature values (e.g., ChemSpider ID 63195 ). For reproducibility, document experimental conditions rigorously, including solvent systems, temperature, and reaction times, as outlined in scientific reporting guidelines .
Q. How should researchers handle and store this compound to ensure safety and stability during experiments?
- Methodological Answer : Store in a cool, dry, well-ventilated area away from ignition sources . Use personal protective equipment (PPE) such as chemical-resistant gloves and safety goggles. Avoid inhalation or skin contact; if exposed, follow first-aid protocols (e.g., rinse eyes with water for 15 minutes ). Monitor stability via periodic purity checks using HPLC or GC-MS, as degradation products may interfere with experimental outcomes .
Q. What analytical techniques are most effective for determining the purity of this compound, and how should data be interpreted?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are optimal for quantifying purity . Compare retention times and peak areas against certified reference standards. For trace impurities, use limit tests per ICH guidelines. Ensure instrument calibration and replicate analyses to minimize variability .
Advanced Research Questions
Q. How can researchers design experiments to investigate the thermodynamic properties of this compound, such as enthalpy of formation?
- Methodological Answer : Combine experimental calorimetry (e.g., bomb calorimetry) with computational methods like density functional theory (DFT). For example, Liebman et al. (2010) determined the standard molar enthalpy of formation via experimental combustion data and computational thermochemical cycles . Validate results using isodesmic or homodesmic reactions to reduce computational errors. Document uncertainties and compare with literature values to assess accuracy .
Q. What strategies are recommended for resolving contradictions in reported data on this compound’s physicochemical properties?
- Methodological Answer : Conduct systematic reviews to identify methodological discrepancies (e.g., solvent effects, instrument sensitivity). Replicate conflicting studies under controlled conditions. For computational data, verify basis sets and solvation models. Apply contradiction analysis frameworks, such as triangulating experimental, theoretical, and literature data . Publish null results to enhance transparency .
Q. How can computational chemistry be integrated with experimental studies to predict novel derivatives of this compound?
- Methodological Answer : Use molecular docking or QSAR (quantitative structure-activity relationship) models to screen derivatives for bioactivity. Optimize synthetic routes via DFT-based transition-state analysis. Validate predictions experimentally by synthesizing top candidates and testing their properties (e.g., solubility, reactivity). Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational potential .
Q. Methodological Considerations
- Data Validation : Cross-check experimental results with independent techniques (e.g., XRD for crystallinity, DSC for thermal stability) .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for supplementary data (e.g., Beilstein Journal of Organic Chemistry standards ).
Properties
IUPAC Name |
6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHUHTFXMNQHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231908 | |
Record name | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-73-3 | |
Record name | Benzosuberone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzosuberone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzosuberone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Benzosuberone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK6CAL2PHU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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